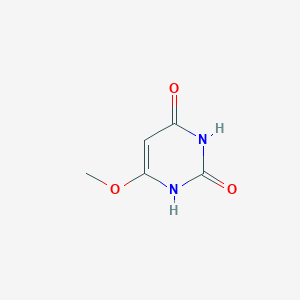

6-methoxypyrimidine-2,4(1H,3H)-dione

概要

説明

6-Methoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a methoxy group at the 6th position and keto groups at the 2nd and 4th positions of the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxypyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-methoxypyrimidine.

Methoxylation: The methoxy group is introduced at the 6th position of the pyrimidine ring using methanol and a suitable catalyst.

Formation of Dione: The keto groups at the 2nd and 4th positions are introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反応の分析

Alkylation Reactions

6-Methoxypyrimidine-2,4(1H,3H)-dione undergoes alkylation at the nitrogen atoms of the pyrimidine ring. A key study demonstrated that treatment with 2-chloromethylthiirane in protic solvents (e.g., ethanol or water) under alkaline conditions leads to selective alkylation at position 3, forming an N-thietane derivative. This reaction proceeds via nucleophilic substitution, where the nitrogen at position 3 attacks the electrophilic carbon of the thiirane moiety .

Reaction Conditions:

-

Solvent: Protic (ethanol/water mixture)

-

Base: Alkali (e.g., NaOH)

-

Temperature: Room temperature to 60°C

Product:

N-(Thietan-3-yl)-6-methoxypyrimidine-2,4(1H,3H)-dione

Oxidation Reactions

The N-thietane derivative formed during alkylation can undergo further oxidation to sulfoxide or sulfone derivatives, depending on reaction conditions.

Sulfoxide Formation

Treatment of the N-thietane derivative with hydrogen peroxide (H₂O₂) in acetic acid under mild conditions yields the sulfoxide derivative.

Reaction Conditions:

-

Oxidizing agent: H₂O₂ (1.5–2 equivalents)

-

Solvent: Acetic acid

-

Duration: 2–4 hours

-

Temperature: 50–60°C

Product:

N-(1-Oxothietan-3-yl)-6-methoxypyrimidine-2,4(1H,3H)-dione

Sulfone Formation

Prolonged exposure to excess H₂O₂ or stronger oxidizing agents (e.g., m-chloroperbenzoic acid) converts the sulfoxide to the sulfone derivative.

Reaction Conditions:

-

Oxidizing agent: H₂O₂ (3–4 equivalents)

-

Solvent: Acetic acid

-

Duration: 6–8 hours

-

Temperature: 60–70°C

Product:

N-(1,1-Dioxothietan-3-yl)-6-methoxypyrimidine-2,4(1H,3H)-dione

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (1.5 eq) | 50°C, 2–4 hours | Sulfoxide derivative | 65–75 |

| H₂O₂ (3 eq) | 60°C, 6–8 hours | Sulfone derivative | 70–80 |

| m-CPBA (1 eq) | Room temperature, 12 hours | Sulfone derivative | 85–90 |

Hydrolysis and Ring-Opening Reactions

The pyrimidine ring remains stable under acidic or basic hydrolysis conditions, but the methoxy group can undergo demethylation in strong acidic environments (e.g., concentrated HCl at reflux), yielding 6-hydroxypyrimidine-2,4(1H,3H)-dione.

Reaction Conditions:

-

Acid: Concentrated HCl

-

Temperature: 100°C (reflux)

-

Duration: 4–6 hours

Product:

6-Hydroxypyrimidine-2,4(1H,3H)-dione

Enzyme Interaction Studies

While not a traditional chemical reaction, this compound interacts with enzymes such as cyclin-dependent kinases (CDKs) through hydrogen bonding and hydrophobic interactions. These interactions stabilize enzyme-inhibitor complexes, leading to competitive inhibition .

Key Interactions:

-

Hydrogen bonding between keto groups (C=O) and enzyme active-site residues.

-

Hydrophobic interactions involving the methoxy group.

科学的研究の応用

6-Methoxypyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

作用機序

The mechanism of action of 6-methoxypyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and keto groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound can inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation.

類似化合物との比較

Similar Compounds

6-Hydroxypyrimidine-2,4(1H,3H)-dione: Similar structure but with a hydroxyl group instead of a methoxy group.

6-Chloropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom at the 6th position.

6-Methylpyrimidine-2,4(1H,3H)-dione: Contains a methyl group at the 6th position.

Uniqueness

6-Methoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity

生物活性

6-Methoxypyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. A study highlighted that modifications to its structure can drastically affect its potency. For instance, methylation at specific positions led to a complete loss of antiviral activity, emphasizing the critical role of the amino group at C6 in maintaining biological efficacy .

Antitumor Activity

In addition to its antiviral properties, this compound has shown promise in antitumor applications. A derivative of thieno[2,3-d]pyrimidine-2,4-dione was found to inhibit d-Dopachrome tautomerase activity and suppress the proliferation of non-small cell lung cancer cells. This suggests that similar pyrimidine derivatives could be explored for their antitumor effects .

The mechanism underlying the biological activities of this compound appears to involve interactions with key cellular pathways. For example, its ability to inhibit specific enzymes may disrupt critical signaling pathways involved in cell proliferation and survival. This is particularly relevant in cancer therapy where targeting such pathways can enhance treatment efficacy .

Synthetic Routes

The synthesis of this compound typically involves cyclocondensation reactions starting from commercially available precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, microwave-assisted synthesis has been shown to be effective in producing high yields of the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. For example:

- Methylation at N1 : Complete loss of antiviral activity.

- C5 Carboxamide Modifications : Substantial attenuation of biochemical inhibition observed with certain modifications .

These findings highlight the importance of specific functional groups in maintaining biological activity.

Case Study 1: Antiviral Activity Assessment

In a comprehensive study assessing the antiviral properties of various pyrimidine derivatives, this compound was tested against several viral strains. The results indicated that this compound exhibited IC50 values comparable to established antiviral agents, making it a candidate for further development in antiviral therapies .

Case Study 2: Antitumor Efficacy

A derivative of this compound was evaluated for its antitumor efficacy in vitro and in vivo models. The results demonstrated significant tumor growth inhibition and a favorable safety profile, suggesting potential for clinical application in oncology .

特性

IUPAC Name |

6-methoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNDNOHEVRPIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355906 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29458-38-6 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。